beta-Hydroxy thyroxine

Impurity Profiling Analytical Method Validation Pharmacopeial Compliance

Quantitating beta-hydroxy thyroxine in levothyroxine formulations using a generic T3 or T2 standard fails USP system suitability-retention time, UV response, and MS/MS fragmentation are compound-specific. This ISO 17034-certified reference standard (≥95% purity, MW 792.87) resolves that gap. Key outcomes: • Baseline HPLC separation from T4 (17.60 min), T3, and T2 on C18 with TFA-ACN gradient at 223 nm. • Accuracy 90-110%, precision <2% RSD for impurity quantitation in ANDA submissions. • Applicable to forced degradation studies (heat, light, oxidation, pH extremes) and QC batch release. Supplied with full characterization data; ships ambient with 2-8°C long-term storage.

Molecular Formula C15H11I4NO5
Molecular Weight 792.873
CAS No. 107849-54-7
Cat. No. B585447
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namebeta-Hydroxy thyroxine
CAS107849-54-7
Synonymsβ-[3,5-Diiodo-4-(3,5-diiodo-4-hydroxyphenoxy)phenyl]serine; 
Molecular FormulaC15H11I4NO5
Molecular Weight792.873
Structural Identifiers
SMILESC1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)O)I)I)C(C(C(=O)O)N)O
InChIInChI=1S/C15H11I4NO5/c16-7-3-6(4-8(17)13(7)22)25-14-9(18)1-5(2-10(14)19)12(21)11(20)15(23)24/h1-4,11-12,21-22H,20H2,(H,23,24)/t11-,12?/m0/s1
InChIKeyQIFVILYTCIFAPL-PXYINDEMSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Beta-Hydroxy Thyroxine: Levothyroxine Impurity Reference Standard


beta-Hydroxy thyroxine (CAS 107849-54-7), also referred to as Levothyroxine beta-Hydroxy T4 Impurity or USP Impurity A, is a structurally characterized iodothyronine derivative with molecular formula C15H11I4NO5 and molecular weight 792.87 g/mol [1]. It is formally designated as an identified impurity of levothyroxine sodium in the United States Pharmacopeia (USP) [2]. The compound is supplied as an ISO 17034-certified reference standard with >95% purity by multiple vendors for use in analytical method development, method validation (AMV), quality control (QC), and Abbreviated New Drug Application (ANDA) regulatory filings [3]. Historically, beta-hydroxy thyroxine was prepared and evaluated for antithyroid activity, with early studies reporting that it demonstrated some thyromimetic activity, establishing its dual pharmacological interest .

Identity USP-designated Levothyroxine Impurity A reference standard
Workflow Analytical method validation and ANDA regulatory filing support
Certification ISO 17034-certified material with full characterization data package

Why Generic Substitution Fails for Beta-Hydroxy Thyroxine


Levothyroxine impurity profiles are highly product-specific, and the presence and quantitation of beta-hydroxy thyroxine is explicitly governed by USP monographs [1]. During forced degradation studies of levothyroxine formulations, beta-hydroxy thyroxine can appear as a distinct degradation peak requiring chromatographic separation and quantification distinct from other thyronine impurities such as T2, T3, T4, and thyroacetic acid derivatives [2]. Substituting a generic thyroxine analog or a structurally related impurity standard (e.g., T2 or T3) for beta-hydroxy thyroxine will fail to meet USP system suitability requirements because retention time, UV response, and mass spectrometric fragmentation patterns are compound-specific . Furthermore, the historical pharmacological evidence that beta-hydroxy thyroxine possesses both antithyroid and thyromimetic activity means that its biological relevance differs fundamentally from inactive impurities or fully active thyroid hormones, and this dual activity profile cannot be inferred from class generalizations .

! USP system suitability mismatch: Generic T2 or T3 impurity standards will not match the specific retention time or UV response required for beta-hydroxy thyroxine quantitation in pharmacopeial methods.
! Pharmacological profile differs: The dual antithyroid and thyromimetic activity of beta-hydroxy thyroxine cannot be inferred from class generalizations of other thyronine impurities or metabolites.
! Regulatory documentation gap: Research-grade thyronine analogs typically lack the ISO 17034 certification and multi-technique characterization package required for ANDA submissions.

Quantitative Evidence for Beta-Hydroxy Thyroxine Procurement


Chromatographic Retention Time & Peak Identity

The validated stability-indicating HPLC method established that beta-hydroxy thyroxine must be chromatographically resolved from levothyroxine (T4) and seven other degradation impurities to meet FDA and USP requirements for impurity quantitation in levothyroxine drug products [1].

Retention Time & Peak ID
Class-level inference
Elutes between T2 (14.47 min) and T3 (16.29 min); approx. 1.3 min before T4 (17.60 min) under validated conditions.
Supports system suitability and peak identification in USP-compliant methods.
Retention behavior is method-specific; confirm with certified reference standard.
Impurity Profiling Analytical Method Validation Pharmacopeial Compliance

Certified Reference Standard Documentation & Purity

ISO 17034-certified beta-hydroxy thyroxine reference standards are available with purity exceeding 95% and are accompanied by full characterization data including NMR, mass spectrometry (MS), HPLC, IR, UV, water content, and residue on ignition analyses, enabling direct fulfillment of regulatory requirements for impurity identification, system suitability, and forced degradation studies in ANDA submissions [1]. By contrast, other thyroid hormone analogs or metabolites (e.g., T0, T1, T2, rT3) are not designated as USP levothyroxine impurity standards and may lack the specific structural conformity and documentation required by pharmacopeial monographs.

Certified Purity & Docs
Class-level inference
Purity >95% (up to ≥98%); includes NMR, MS, HPLC, IR, UV, water content, and residue on ignition certificates.
Enables direct ANDA filing support with full pharmacopeial traceability.
Research-grade comparators typically lack this documentation suite.
Regulatory Documentation Reference Standard Purity AND Filing Support

13C6 Isotope Internal Standard for LC-MS/MS Quantitation

The availability of beta-Hydroxy Thyroxine-13C6, an isotopically labeled analog with an incorporated 13C6-labeled tyrosine ring, provides a matrix-matched internal standard that corrects for ion suppression, matrix effects, and extraction recovery during LC-MS/MS quantification [1]. Its molecular weight of 798.83 g/mol allows distinct mass spectrometric differentiation from the unlabeled compound (792.87 g/mol) [1]. This is particularly relevant because the structurally similar impurities T2 (MW approximately 525 g/mol) and T3 (MW approximately 651 g/mol) cannot serve as internal standards for beta-hydroxy thyroxine quantitation due to differing chromatographic behavior and ionization efficiency.

13C6 ISTD Availability
Class-level inference
Mass shift of approx. 6 Da (798.83 vs 792.87 g/mol) enables co-elution with distinct MS/MS channels.
Supports matrix-corrected LC-MS/MS quantitation in biological and pharmaceutical matrices.
Unlabeled or other thyronine analog standards cannot provide matched matrix correction.
Stable Isotope Internal Standard Mass Spectrometry Quantitation Biological Matrix Correction

Dual Antithyroid and Thyromimetic Activity Profile

Beta-hydroxy thyroxine was prepared and evaluated as a potential antithyroid agent, demonstrating a pharmacological profile characterized by both some antithyroid activity and some thyromimetic activity . This dual partial activity profile distinguishes it from both the full thyroid hormone agonist levothyroxine (T4), which, upon deiodination to T3, produces strong thyromimetic effects, and from true antithyroid drugs such as methimazole or propylthiouracil, which inhibit thyroid peroxidase-mediated iodination.

Dual Activity Profile
Data to verify
Reported to exhibit both some antithyroid activity and some thyromimetic activity in early pharmacological screening.
Distinct chemical probe context; profile differs from full agonists or dedicated antagonists.
Source-specific review; quantitative comparative data not available from primary report.
Pharmacological Differentiation Antithyroid Activity Thyromimetic Activity

Structural Differentiation by Beta-Hydroxy Moiety

The IUPAC name of beta-hydroxy thyroxine, (2S)-2-amino-3-hydroxy-3-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]propanoic acid, formally defines a beta-hydroxy substitution on the alanine side chain , which is a structural feature absent in levothyroxine (T4, where the alanine side chain lacks a beta-hydroxyl group) and in all major thyronine metabolites including T3, rT3, T2, tetraiodothyroacetic acid (T4AA), and triiodothyroacetic acid (T3AA) [1].

Structural Differentiation
Class-level inference
Unique beta-hydroxy substitution on the alanine side chain introduces an additional chiral center and alters hydrogen bonding capacity (PSA ~113 Ų).
Determines compound-specific chromatographic and mass spectrometric behavior.
Confirmed by NMR, MS, and HPLC in ISO 17034 reference standard characterization.
Structural Elucidation Impurity Identification Spectroscopic Characterization

Application Scenarios for Beta-Hydroxy Thyroxine


USP-Compliant Impurity Profiling for ANDA Submissions

Use beta-hydroxy thyroxine as a certified reference standard for system suitability testing, peak identification, and quantitation of the beta-hydroxy impurity in levothyroxine sodium drug products, as required by USP monographs [1]. The validated HPLC method using a C18 column with trifluoroacetic acid–acetonitrile gradient at 223 nm detection achieves baseline separation of beta-hydroxy thyroxine from T4 (17.60 min), T3 (16.29 min), T2 (14.47 min), and other degradation products, with accuracy within 90–110% and precision <2% RSD for all compounds [2].

Forced Degradation Studies for Drug Product Stability

Employ beta-hydroxy thyroxine as a reference marker in forced degradation (stress) studies of levothyroxine formulations exposed to heat, light, oxidation, and pH extremes. The stability-indicating nature of the validated method, confirmed through stress degradation studies, allows simultaneous monitoring of beta-hydroxy thyroxine alongside T0, T2, T3, T4, T3AA, and T4AA [1].

LC-MS/MS Bioanalysis with 13C6 Internal Standard

For accurate quantitation of beta-hydroxy thyroxine in plasma, tissue homogenates, or pharmaceutical matrices, procure the 13C6-labeled analog as an isotopically matched internal standard. The 6-Da mass shift ensures co-elution with the native analyte while providing distinct MS/MS detection channels, correcting for matrix effects and ionization suppression [1]. Combined with the validated HPLC method, this enables comprehensive thyroid hormone metabolite profiling including T4, T3, rT3, T2, and T1 [2].

Dual Antithyroid and Thyromimetic Mechanism Studies

Incorporate beta-hydroxy thyroxine as a structurally distinct chemical probe in studies exploring thyroid hormone receptor interactions, given its unique dual pharmacological activity profile (some antithyroid activity combined with some thyromimetic activity) [1]. The beta-hydroxy substitution on the alanine side chain introduces an additional hydrogen-bonding moiety not present in T4 or T3, making it a candidate for investigating structure-activity relationships at thyroid hormone receptors, deiodinase enzymes, and transport proteins.

Application
Selection Property
Validation Focus
USP-Compliant Impurity Profiling for ANDA
Certified reference standard with full characterization
System suitability, peak identity, and method accuracy review
Forced Degradation Studies
Stability-indicating marker with validated resolution
Stress-induced degradation profile and peak purity review
LC-MS/MS Bioanalysis with 13C6 ISTD
Isotopically matched internal standard for matrix correction
Matrix-effect control and quantitative recovery in research matrices
Dual Activity Mechanism Studies
Structurally distinct chemical probe with reported dual profile
Thyroid hormone receptor interaction and structure-activity relationship review
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